molecular formula C10H9NO2S B12890930 3-(Methanesulfinyl)quinolin-4(1H)-one CAS No. 66424-81-5

3-(Methanesulfinyl)quinolin-4(1H)-one

Cat. No.: B12890930
CAS No.: 66424-81-5
M. Wt: 207.25 g/mol
InChI Key: SSNKFLJOLCLORZ-UHFFFAOYSA-N
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Description

3-(Methanesulfinyl)quinolin-4(1H)-one (CAS 66424-81-5) is a chemically sophisticated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. The compound features a quinolin-4-one core, a privileged scaffold renowned for its diverse biological activities, augmented by a methanesulfinyl substituent at the 3-position. This functional group contributes to the molecule's electronic properties and potential for targeted interactions in biological systems. Quinolin-4-ones are a well-established class of heterocyclic compounds with a broad spectrum of documented biological activities. They are most famously known as the core structure in synthetic antibiotics, including the fluoroquinolone class, which have been used for decades . Beyond their antibacterial properties, quinolin-4-one derivatives have recently garnered increased attention for their antiproliferative effects, making them promising scaffolds in anticancer research . Specific derivatives are being investigated for their ability to inhibit the Quorum Sensing processes of bacterial communities, a novel antivirulence strategy to combat antibiotic-resistant infections . Furthermore, recent molecular docking studies have indicated that certain bis-quinolinone structures show potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting a broader therapeutic scope for this chemical family . The presence of the methylsulfinyl group on this scaffold makes this compound a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel analogs or as a building block for constructing more complex molecules aimed at various biological targets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66424-81-5

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-methylsulfinyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9NO2S/c1-14(13)9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12)

InChI Key

SSNKFLJOLCLORZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a crystalline compound. Techniques like X-ray crystallography and Hirshfeld surface analysis provide deep insights into how molecules arrange themselves in a crystal lattice.

Hydrogen Bonding and Crystal Packing: For 3-(Methanesulfinyl)quinolin-4(1H)-one, the presence of an N-H group (amine) and a C=O group (carbonyl) makes it a prime candidate for forming strong hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and sulfoxide (B87167) groups can act as acceptors. In the crystal lattice of related quinolinone structures, molecules often form dimers or chains through N-H···O=C hydrogen bonds. The presence of the sulfoxide group (S=O) in this compound introduces an additional, strong hydrogen bond acceptor site, which could lead to more complex, three-dimensional hydrogen-bonding networks. These interactions govern the crystal's stability, melting point, and solubility.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps various properties onto a unique molecular surface, defined as the region where the electron density of the molecule is greater than that of all its neighbors combined.

For this compound, this analysis would reveal the nature and extent of different intermolecular contacts.

d_norm Surface: A normalized contact distance (d_norm) map highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds (e.g., involving the N-H and C=O/S=O groups).

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.

Intermolecular Contact TypePredicted Contribution (%)Key Molecular Groups Involved
H···H~40-50%Aromatic and methyl hydrogens
O···H / H···O~20-30%N-H···O=C and N-H···O=S hydrogen bonds
C···H / H···C~10-15%Aromatic ring stacking and general contacts
S···H / H···S~5-10%Contacts involving the sulfoxide group
C···C~3-5%π-π stacking of quinolinone rings

UV-Vis Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the molecule's electronic structure and conjugation.

The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated quinolinone ring system. Based on data from similar quinolinone derivatives, one would anticipate strong absorption bands in the UV region. scielo.brnih.govresearchgate.net

π → π Transitions:* The core quinolinone structure contains a highly conjugated system. This would likely result in multiple strong absorption bands typically observed between 250 and 350 nm. scielo.br

n → π Transitions:* The carbonyl (C=O) and sulfoxide (S=O) groups contain non-bonding electrons (lone pairs). These can undergo lower-energy n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths, potentially overlapping with the π → π* bands.

The solvent used for analysis can significantly influence the position of these absorption maxima (a phenomenon known as solvatochromism). researchgate.net Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths. A systematic study in solvents of varying polarity would be necessary to fully characterize the electronic transitions.

The table below summarizes the expected UV-Vis absorption characteristics for this compound in a common organic solvent like ethanol, based on published data for related compounds. scielo.br

Predicted λmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Assigned Electronic Transition
~280Highπ → π* (Quinoline ring system)
~350Moderate to Highπ → π* (Extended conjugation)
>380Lown → π* (C=O, S=O groups)

These photophysical properties are fundamental to understanding the compound's potential applications in areas such as materials science or as a chemical probe.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents at N-1, C-2, C-3, and Benzenoid Ring Positions on Biological Activity

N-1 Position: The substituent at the N-1 position is a critical determinant of biological activity. nih.gov For antibacterial quinolones, an alkyl group at this position is often essential for activity, with smaller alkyl groups like ethyl and cyclopropyl demonstrating significant potency. Aryl substitutions at N-1 have also been found to be consistent with maintaining activity. The choice of the N-1 substituent can profoundly influence the structure-activity relationships of other parts of the molecule, highlighting its foundational role in the compound's biological profile. nih.gov

C-2 Position: Modifications at the C-2 position of the quinolinone ring are generally detrimental to biological activity. Studies have shown that the introduction of substituents at this position often leads to a significant reduction or complete loss of antibacterial efficacy. However, in some contexts, such as certain anticancer derivatives, alkyl substituents at the C-2 position have been found to be more potent than aryl substituents. nih.gov

C-3 Position: The C-3 position is crucial, and the presence of a substituent is often a strict requirement for certain biological activities. nih.govresearchgate.net For many antibacterial quinolones, a carboxylic acid group at this position is fundamental for their mechanism of action, which involves chelation with metal ions. nih.gov In the case of 3-(Methanesulfinyl)quinolin-4(1H)-one, the methanesulfinyl group occupies this vital position, suggesting a key role in its biological function.

Benzenoid Ring Positions (C-5, C-6, C-7, C-8): Substitutions on the benzenoid portion of the quinolinone ring system provide a means to fine-tune activity, spectrum, and pharmacokinetic properties.

C-6 Position: The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics and is associated with a significant enhancement in antibacterial activity. asm.org

C-7 Position: The substituent at the C-7 position greatly influences potency, antibacterial spectrum, and pharmacokinetics. researchgate.net Piperazine and pyrrolidine rings are common and effective substituents at this position. Increasing the steric bulk of the C-7 substituent can also mitigate certain side effects. researchgate.net

C-8 Position: A halogen, such as fluorine or chlorine, at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria. researchgate.net

The following table summarizes the general impact of substituents at various positions on the biological activity of quinolinone derivatives.

PositionCommon SubstituentsGeneral Impact on Biological Activity
N-1 Small alkyl (e.g., ethyl, cyclopropyl), ArylEssential for activity; modulates overall SAR. nih.gov
C-2 Various alkyl and aryl groupsGenerally reduces or abolishes antibacterial activity.
C-3 Carboxylic acid, MethanesulfinylOften essential for activity; involved in target binding. nih.govnih.govresearchgate.net
C-5 AminoEnhances potency. researchgate.net
C-6 FluorineSignificantly enhances antibacterial activity. asm.org
C-7 Piperazine, Pyrrolidine (often substituted)Modulates potency, spectrum, and pharmacokinetics. researchgate.net
C-8 Halogen (F, Cl)Improves oral absorption and anti-anaerobic activity. researchgate.net

Role of the Methanesulfinyl Moiety in Ligand-Target Interactions

The methanesulfinyl [-S(O)CH₃] group at the C-3 position is a distinguishing feature of this compound. The sulfoxide (B87167) functional group is polar and can participate in significant noncovalent interactions with biological targets. wikipedia.org

The sulfur-oxygen bond in a sulfoxide is highly polarized, with the oxygen atom acting as a hydrogen bond acceptor. illinois.edu This capability allows the methanesulfinyl moiety to form hydrogen bonds with specific amino acid residues in a receptor's binding site, which can be a critical factor for the affinity and specificity of the ligand. unina.itresearchgate.net The sulfoxide group is found in a number of approved drugs, highlighting its importance in medicinal chemistry. nih.govtandfonline.com

Influence of Stereochemistry on Biological Activity

A key feature of the methanesulfinyl group is that the sulfur atom is a stereogenic center, meaning this compound can exist as two distinct enantiomers (R and S). nih.govillinois.edu The three-dimensional arrangement of atoms is critical in drug-receptor interactions, and it is well-established that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

The distinct pharmacodynamic and pharmacokinetic properties of enantiopure sulfoxide drugs have been documented. nih.gov For instance, the blockbuster drug esomeprazole is a single enantiomer of a sulfoxide, exhibiting improved efficacy over its racemic parent compound, omeprazole. wikipedia.orgspringernature.com This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers of a ligand.

The differential interaction of each enantiomer with the target protein can lead to one being significantly more active than the other. Therefore, the stereochemistry of the sulfoxide in this compound is expected to have a profound impact on its biological activity. The separation and independent biological evaluation of the R and S enantiomers are crucial steps in fully characterizing the compound's therapeutic potential.

Rational Design Principles Based on SAR/SPR Data

The accumulated SAR and SPR data for quinolinone derivatives provide a foundation for the rational design of new, more effective therapeutic agents. mdpi.comnih.gov The goal of rational design is to systematically modify a lead compound to enhance its desired biological activity and properties while minimizing undesirable side effects. patsnap.com

Key principles for the rational design of derivatives based on the this compound scaffold include:

Optimization of the N-1 Substituent: Given the critical role of the N-1 position, synthesizing analogs with various small alkyl and substituted aryl groups is a primary strategy to maximize potency.

Bioisosteric Replacement of the Methanesulfinyl Group: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. nih.govdrughunter.comctppc.orgpatsnap.com The methanesulfinyl group could be replaced with other hydrogen bond acceptors or groups of similar size and polarity, such as a sulfonyl or a small amide, to probe the interaction at the C-3 position and potentially improve activity or metabolic stability.

Systematic Modification of the Benzenoid Ring: Based on established SAR, targeted substitutions on the benzenoid ring can be made to enhance specific properties. For example, introducing a fluorine at C-6 could be explored to potentially increase antibacterial potency, while substitutions at C-7 could be used to modulate the spectrum of activity and pharmacokinetic parameters.

Stereochemically Pure Analogs: The synthesis and evaluation of the individual R and S enantiomers are essential. Once the more active enantiomer (the eutomer) is identified, further design efforts can focus on this specific stereoisomer to create more potent and selective compounds.

The following table outlines some rational design strategies based on the SAR of the quinolinone core.

Molecular Position/FeatureDesign StrategyRationale
N-1 Introduce cyclopropyl, difluorophenylTo enhance potency based on known beneficial substituents. researchgate.net
C-3 (Methanesulfinyl) Bioisosteric replacement (e.g., with sulfonyl, small amide)To probe the importance of the hydrogen bond acceptor and potentially improve metabolic stability. nih.govdrughunter.com
C-6 Addition of a fluorine atomTo potentially increase antibacterial activity, a known effect in fluoroquinolones. asm.org
C-7 Introduction of substituted piperazine or pyrrolidine ringsTo modulate potency, spectrum of activity, and pharmacokinetic properties. researchgate.net
Sulfoxide Stereocenter Enantioselective synthesis or chiral separationTo isolate the more active enantiomer and reduce potential for off-target effects from the less active enantiomer. nih.gov

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with improved therapeutic profiles.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Methodologies for Complex 3-Sulfinyl Quinolones

The synthesis of quinolones is well-established through classical methods like the Conrad-Limpach and Gould-Jacobs reactions. mdpi.commdpi.com Modern approaches have expanded this repertoire to include transition-metal-catalyzed reactions and metal-free protocols, offering greater efficiency and substrate scope. rsc.orgnih.gov However, the introduction of specific functionalities, particularly sulfur-containing groups at the C-3 position, remains a challenge. For instance, one reported metal-free synthesis of sulfone-containing 4-quinolones noted that aliphatic sulfinic acids, such as methanesulfinic acid, failed to yield the desired product, highlighting a significant synthetic gap. rsc.org

Future research must focus on developing robust and versatile synthetic strategies to access complex 3-sulfinyl quinolones. Key areas for exploration include:

Transition-Metal Catalysis : Exploring catalysts like palladium, copper, or ruthenium could enable the direct C-H sulfinylation of pre-formed quinolone rings or facilitate cascade reactions that construct the heterocyclic core while incorporating the sulfinyl moiety. rsc.orgnih.gov

Photocatalysis and Electrochemistry : These modern synthetic tools offer unique reactivity pathways under mild conditions, potentially overcoming the limitations of traditional thermal methods for sensitive functional groups like sulfoxides.

Asymmetric Synthesis : To investigate the stereochemical aspects of the sulfoxide (B87167) group on biological activity, developing enantioselective synthetic methods is crucial. Chiral phosphoric acid-catalyzed reactions, which have been used for other quinolone syntheses, could be adapted for this purpose. nih.gov

Flow Chemistry : Continuous flow reactors can provide precise control over reaction parameters (temperature, pressure, time), enhancing safety and yield, which is particularly beneficial for multi-step syntheses of complex pharmaceutical intermediates. worktribe.com

Synthetic MethodologyPotential Advantages for 3-Sulfinyl Quinolone SynthesisKey Research Objective
Metal-Catalyzed Cross-CouplingHigh efficiency and functional group tolerance. nih.govDevelop catalysts for direct C-3 sulfinylation of the quinolone core.
Photoredox CatalysisMild reaction conditions suitable for sensitive sulfoxide groups. rsc.orgExplore light-mediated pathways for radical-based sulfinylation.
Asymmetric CatalysisAccess to enantiomerically pure sulfoxide analogues. nih.govDesign chiral catalysts for stereoselective sulfur oxidation or C-S bond formation.
Continuous Flow SynthesisImproved safety, scalability, and reaction control. worktribe.comOptimize multi-step sequences for the efficient production of diverse analogues.

Advanced Mechanistic Elucidation of Biological Actions

The classical mechanism of quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govacs.org Quinolones achieve their bactericidal effect by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks in the bacterial chromosome. acs.orgwikipedia.org While this is the primary antibacterial mechanism, many quinolone derivatives exhibit "non-classical" biological activities, such as anticancer effects, which are often linked to the inhibition of eukaryotic topoisomerases. researchgate.netwikipedia.org

For 3-(methanesulfinyl)quinolin-4(1H)-one, it is critical to move beyond assumptions and rigorously define its mechanism of action. Future studies should employ advanced techniques to provide a detailed picture of its molecular interactions.

Structural Biology : Cryo-electron microscopy (cryo-EM) could be used to resolve the high-resolution structure of the compound bound to its protein target(s) (e.g., bacterial or eukaryotic topoisomerases), revealing the precise binding mode and the role of the 3-methanesulfinyl group.

Biophysical Assays : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target proteins.

Cellular and Molecular Biology : Advanced cell-based assays using genetically modified cell lines (e.g., CRISPR-edited) can validate target engagement and downstream pathway modulation. For example, assessing DNA damage responses, cell cycle arrest, and apoptosis induction in cancer cell lines can elucidate potential anticancer mechanisms. rsc.org

Exploration of New Molecular Targets and Pathways

The structural diversity of quinolone derivatives suggests their potential to interact with a range of biological targets beyond topoisomerases. mdpi.comresearchgate.net Reports have described quinolones with anti-HIV, anti-HCV, and anticancer activities, implying engagement with viral enzymes or cellular pathways involved in cancer progression. researchgate.netrsc.org Some derivatives have been found to target proteins such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). researchgate.net

A crucial future direction is the unbiased identification of novel molecular targets for this compound. This expands its potential therapeutic applications beyond the traditional scope of quinolones.

Chemoproteomics : Techniques like affinity-based protein profiling can identify the direct binding partners of the compound from a complex cellular lysate, providing an unbiased map of its interactome.

Phenotypic Screening and Target Deconvolution : High-content screening across diverse cell lines (e.g., a panel of human cancer cells) can identify specific cellular phenotypes induced by the compound. Subsequent genetic (e.g., CRISPR screening) or proteomic approaches can then be used to deconvolute the molecular target responsible for the observed effect.

Pathway Analysis : Once a target is validated, transcriptomic (RNA-seq) and proteomic analyses can reveal the broader cellular pathways that are modulated by the compound, offering a systems-level understanding of its biological impact.

Potential Target ClassExampleRationale for ExplorationRelevant Research Finding
Eukaryotic TopoisomerasesTopoisomerase I/IIEstablished target for many anticancer drugs; some quinolones show activity.Some quinolones inhibit eukaryotic type II topoisomerase, leading to toxicity in tumor models. rsc.orgwikipedia.org
KinasesTyrosine KinasesCentral regulators of cell signaling, often dysregulated in cancer.The broad chemical space of quinolones makes them candidates for novel kinase inhibitors.
Viral EnzymesHIV-1 Integrase, HCV HelicaseCertain quinolone derivatives have shown antiviral activities.Quinolones have been reported to display anti-HIV-1 integrase and anti-HCV-NS3 helicase activities. researchgate.net
Inflammatory Pathway ProteinsCOX-2, NF-κBTargets for anti-inflammatory drug development.In silico predictions suggest some quinolone derivatives may target NF-κB and COX-2. researchgate.net

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Interactions

A deep understanding of the structure-activity relationship (SAR) is fundamental to transforming a lead compound into a viable drug candidate. For quinolones, chemical modifications at nearly every position of the bicyclic core (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) have been shown to significantly impact their biological activity, spectrum, and pharmacokinetic properties. rsc.orgnih.gov For example, a fluorine atom at C-6 is characteristic of the highly active fluoroquinolones, while substituents at C-7 heavily influence potency and target specificity. nih.govnih.gov

Future work should systematically explore the SAR of the this compound scaffold. The goal is to design next-generation analogues with improved potency, selectivity, and drug-like properties.

Modification of the Sulfinyl Group : The sulfur atom is a key feature. Analogues could be synthesized by varying the alkyl group (e.g., ethyl, propyl) or by changing the oxidation state (to sulfide or sulfone) to probe the importance of the sulfoxide's stereochemistry and hydrogen bonding capacity.

Core Substitutions : Guided by SAR data from other quinolone series, substitutions at other positions should be explored. For instance, adding a piperazine moiety at C-7 could enhance activity against Gram-negative bacteria, while a cyclopropyl group at N-1 is often associated with potent topoisomerase inhibition. nih.govnih.gov

Hybrid Molecule Design : A promising strategy involves creating hybrid compounds that combine the quinolone scaffold with another pharmacophore to achieve dual-action or synergistic effects. nih.govnih.gov For example, linking the 3-sulfinyl quinolone to a siderophore could enhance its uptake into bacteria via iron transport pathways. nih.gov

Integration of Computational and Experimental Approaches for Rational Drug Discovery (Pre-clinical, non-human focus)

Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. mdpi.comajptonline.com In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are invaluable for prioritizing synthetic targets and generating mechanistic hypotheses. nih.govmdpi.com

A rational, iterative discovery cycle should be implemented for the development of this compound analogues.

In Silico Screening and Design : A virtual library of analogues should be created and screened against validated or hypothesized protein targets using molecular docking. researchgate.netmdpi.com ADME (absorption, distribution, metabolism, excretion) and toxicity properties should also be predicted computationally to filter out candidates with poor drug-like profiles. researchgate.netnih.gov

Targeted Synthesis : The most promising candidates identified in silico should be prioritized for chemical synthesis.

In Vitro Validation : The synthesized compounds must be tested in relevant biochemical (e.g., enzyme inhibition) and cell-based assays to determine their actual potency and biological effects.

Iterative Refinement : The experimental data should be used to refine the computational models (e.g., update the QSAR or docking protocol). This feedback loop enhances the predictive power of the models, allowing for the design of more potent and selective analogues in the next cycle.

PhaseComputational ToolsExperimental MethodsObjective
1. Hypothesis GenerationMolecular Docking, Pharmacophore ModelingLiterature Review, Existing SAR DataIdentify potential targets and key structural features for binding.
2. Library Design & ScreeningVirtual Library Generation, QSAR, ADME/Tox Prediction(None)Prioritize a list of virtual analogues with high predicted potency and good drug-like properties. researchgate.netnih.gov
3. Synthesis & Testing(None)Organic Synthesis, Enzyme Inhibition Assays, Cell Viability AssaysSynthesize prioritized compounds and validate their biological activity.
4. Model RefinementGeneration of new QSAR/Docking ModelsAnalysis of new experimental dataIncorporate new SAR data to improve the predictive accuracy of the computational models for the next design cycle.

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